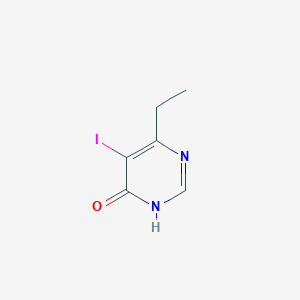

6-Ethyl-5-iodopyrimidin-4(1H)-one

Description

6-Ethyl-5-iodopyrimidin-4(1H)-one is a halogenated pyrimidinone derivative characterized by an ethyl group at position 6, an iodine atom at position 5, and a ketone moiety at position 4. Pyrimidinones are heterocyclic aromatic compounds with applications in medicinal chemistry, particularly as enzyme inhibitors or nucleoside analogs. The iodine substituent enhances electrophilicity and may influence halogen bonding in biological systems, while the ethyl group contributes to lipophilicity and steric effects .

Propriétés

Numéro CAS |

141602-28-0 |

|---|---|

Formule moléculaire |

C6H7IN2O |

Poids moléculaire |

250.04 g/mol |

Nom IUPAC |

4-ethyl-5-iodo-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7IN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) |

Clé InChI |

AMRSAYAQNYIFOO-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=O)NC=N1)I |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

6-Ethyl-5-fluoropyrimidin-4(1H)-one

- Substituents : Fluorine replaces iodine at position 5.

- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and polarizability compared to iodine. This substitution likely alters reactivity in cross-coupling reactions and binding affinity in biological targets.

- Data : Molecular weight = 172.15 g/mol (estimated). Fluorinated analogs are often explored for improved metabolic stability in drug design .

5-Iodo-6-methylpyrimidin-4(1H)-one (CAS 7752-74-1)

- Substituents : Methyl replaces ethyl at position 6.

- Key Differences: The shorter alkyl chain reduces lipophilicity (clogP ~1.2 vs. ~2.0 for ethyl). Methyl groups may also affect tautomeric equilibria in the pyrimidinone ring.

- Safety Data : Classified under GHS guidelines with specific handling requirements for inhalation and dermal exposure .

Functional Group Variations

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one (CAS 56973-26-3)

- Substituents: Hydroxyl at position 6 and amino at position 2.

- Key Differences: The hydroxyl group increases hydrogen-bonding capacity, enhancing aqueous solubility. The amino group introduces basicity (pKa ~8.5), altering ionization under physiological conditions.

- Similarity Score : 0.64 to the target compound (based on Tanimoto index) .

5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (CAS 5395-36-8)

- Substituents : Ethoxycarbonyl at position 5, phenyl at position 4, and methyl at position 6.

- This compound’s dihydropyrimidinone skeleton is common in calcium channel modulators .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : The iodine atom in 6-Ethyl-5-iodopyrimidin-4(1H)-one may facilitate halogen bonding, a critical interaction in protein-ligand recognition. Fluorinated analogs (e.g., 5-Fluoro derivative) are less sterically demanding, favoring entropic gains in binding .

- Synthetic Utility : Ethyl and methyl substituents influence regioselectivity in nucleophilic substitutions. For example, methyl groups in 5-Iodo-6-methylpyrimidin-4(1H)-one may hinder reactions at position 6 compared to ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.